![molecular formula C21H20N2O3 B2519158 1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione CAS No. 2097883-11-7](/img/structure/B2519158.png)
1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione
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Overview
Description
The compound "1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione" is a heterocyclic molecule that appears to be related to pyrrolidine-2,5-dione derivatives, which have been the subject of various synthetic studies due to their biological activities. The structure of this compound suggests it may have applications in medicinal chemistry, given the interest in similar compounds .
Synthesis Analysis
The synthesis of related pyrrolidine systems has been demonstrated through various methods. For instance, a procedure for the preparation of polyfunctionalized enantiopure pyrrolizidine systems, which are structurally related to pyrrolidine-2,5-dione, involves the use of 1,3-dipolar cycloadducts derived from 2-azetidinone-tethered azomethine ylides. This process includes a selective bond cleavage and rearrangement under specific reaction conditions . Additionally, pyrrolidinones, which share a core structure with the compound , can be synthesized via cobalt carbonyl catalyzed carbonylation of azetidines, demonstrating good functional group tolerance .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, the conformation of 1-(2-bromophenyl)azetidin-2-one and 1-(2-bromophenyl)pyrrolidin-2-one has been investigated, revealing that the pyrrolidin-2-one derivative is substantially non-planar in solution, while the azetidin-2-one derivative is planar . This information could be relevant when considering the conformational preferences of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their potential biological activities. For instance, the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involves a thermal fusion with ureas, leading to a variety of products with potential pharmacological properties . This suggests that the compound may also undergo interesting chemical transformations that could be relevant for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using computational and experimental methods. A computational study on a Mannich base system similar to the compound provided insights into its equilibrium geometry, vibrational spectra, and electronic structure. The study included analyses such as NMR spectral analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping, which are crucial for understanding the structure-property relationships . These techniques could be applied to the compound to gain a comprehensive understanding of its properties.
Scientific Research Applications
Corrosion Inhibition
One application area is in the field of corrosion inhibition. Derivatives of pyrrolidine-2,5-dione have been synthesized and investigated for their efficiency in preventing carbon steel corrosion in acidic media. Specifically, these derivatives have shown to act as good corrosion inhibitors in hydrochloric acid medium, where their inhibitory action increases with concentration. Such inhibitors work through a chemisorption process on the steel surface, highlighting their potential in industrial corrosion protection strategies (Zarrouk et al., 2015).
Antidepressant and Nootropic Activities
Another research area involves the synthesis of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, showing potential as antidepressant and nootropic agents. These compounds, particularly with 2,5-dimethoxy substitution on the aryl ring, have exhibited significant antidepressant activity, suggesting their utility in the development of new CNS active agents (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Research has also focused on the synthesis of spiro[pyrrolidin-2,3′-oxindoles] and their evaluation for in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. Several of these compounds have shown good activities, comparable to established standard drugs, indicating their potential in the treatment of infectious diseases (Haddad et al., 2015).
Antioxidant Activity
The antioxidant activity of organic Mannich base systems, including pyrrolidine-2,5-dione derivatives, has been explored. Theoretical calculations and experimental analyses such as vibrational analysis, NMR spectral analysis, and molecular electrostatic potential (MEP) studies, have provided insights into the relationship between molecular structures and antioxidant activities (Boobalan et al., 2014).
HIV-1 Inhibition
In the realm of virology, azaindole derivatives related to pyrrolidine-2,5-dione have been identified as inhibitors of HIV-1 attachment, leading to the development of drug candidates such as BMS-488043. These compounds have shown to reduce viremia in HIV-1-infected subjects in clinical studies, demonstrating a proof of concept for this mechanistic class in antiviral therapy (Wang et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes in the body. For example, indole derivatives, which share some structural similarities with the given compound, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound were to interact with a receptor involved in a signaling pathway, it could potentially alter the signaling process and have downstream effects on cellular functions .
properties
IUPAC Name |
1-[[1-(4-phenylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-19-10-11-20(25)23(19)14-15-12-22(13-15)21(26)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,15H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROGMZAFRGELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-{[1,1'-Biphenyl]-4-carbonyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione |
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